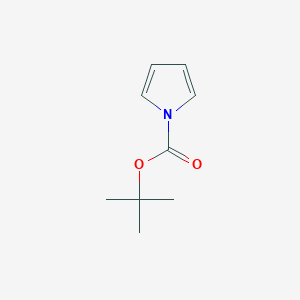

N-Boc-Pyrrol

Übersicht

Beschreibung

N-Boc-pyrrole is an important heterocyclic compound in organic chemistry. It is used in a wide range of applications, including the synthesis of pharmaceuticals, biopolymers synthesis, and the development of new materials. The compound is also involved in the synthesis of a variety of other compounds, including amino acids, peptides, and other biologically active molecules. N-Boc-pyrrole has a unique structure, with a nitrogen atom in the center of the ring and a methyl group attached to the nitrogen atom. This structure gives the compound its unique properties, making it an important tool in synthetic organic chemistry.

Wissenschaftliche Forschungsanwendungen

Synthese von Pyrrol-basierten Boronsäuren

N-Boc-Pyrrol: wird bei der Synthese von Pyrrol-basierten Boronsäuren verwendet, die wichtige Zwischenprodukte in Suzuki-Kupplungsreaktionen sind . Diese Reaktionen werden häufig zur Herstellung komplexer organischer Moleküle verwendet, darunter Pharmazeutika und Polymere. Der Prozess beinhaltet die Behandlung von This compound mit n-BuLi und anschließende Reaktion mit Trimethylborat, um 1-(tert-Butoxycarbonyl)-1H-pyrrol-2-ylboronsäure zu erhalten .

Diels-Alder-Reaktionen

Die Verbindung unterliegt Diels-Alder-Reaktionen mit enantiomerenreinen Allen-1,3-dicarboxylaten, um endo-Addukte zu bilden. Diese Reaktion ist bedeutsam für die Konstruktion von Verbindungen mit mehreren stereogenen Zentren unter Beibehaltung der Konfigurationen an zwei neu generierten Zentren . Es ist eine wertvolle Methode zur Synthese komplexer Naturstoffe und Pharmazeutika.

Cyclopropanierung

This compound: ist an Cyclopropanierungsreaktionen mit Methylphenyldiazoacetat beteiligt, was zur Bildung sowohl von Monocyclopropan als auch von Dicyclopropan-Strukturen führt . Diese Strukturen finden sich in verschiedenen biologisch aktiven Molekülen wieder und sind in der medizinischen Chemie von Interesse.

C-H-Borylierung

Die Ir-katalysierte C-H-Borylierung von This compound ist eine weitere bemerkenswerte Anwendung. Diese Reaktion wird gefolgt von einer Kreuzkupplung mit 3-Chlorthiophen, um Biheterocyclen zu bilden . Biheterocyclen sind in vielen Arzneimitteln weit verbreitet und weisen eine Reihe biologischer Aktivitäten auf.

Synthese von Tropanderivaten

This compound: dient als Ausgangsmaterial bei der Synthese von Tropanderivaten . Tropane sind eine Klasse von Alkaloiden mit verschiedenen pharmakologischen Eigenschaften, darunter anticholinerge, stimulierende und anästhetische Wirkungen.

Medizinische Chemie

In der medizinischen Chemie ist This compound ein Vorläufer für die Synthese verschiedener heteroaromatischer Verbindungen. Diese Verbindungen haben Anwendungen als Fungizide, Antibiotika, entzündungshemmende Medikamente, cholesterinsenkende Medikamente, Antitumormittel und mehr . Das Pyrrolringsystem ist ein häufiges Merkmal vieler Medikamente auf dem Markt, da es biologisch relevant ist.

Wirkmechanismus

Target of Action

N-Boc-pyrrole, also known as tert-butyl 1H-pyrrole-1-carboxylate, is a type of N-protected pyrrole It’s known that pyrrole derivatives have been used in the synthesis of various biologically active compounds .

Mode of Action

N-Boc-pyrrole undergoes a Diels–Alder reaction with enantiomerically pure allene-1,3-dicarboxylates to form endo-adducts . This reaction results in the retention of configurations at two newly generated stereogenic centers . The Diels–Alder reaction is a cycloaddition reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .

Biochemical Pathways

It’s known that n-boc-pyrrole can undergo cyclopropanation with methyl phenyldiazoacetate to form both monocyclopropane and dicyclopropane . It can also undergo Ir-catalyzed C-H borylation followed by cross coupling with 3-chlorothiophene to form a biheterocycle .

Result of Action

The molecular and cellular effects of N-Boc-pyrrole’s action depend on the specific biochemical pathways it affects. As mentioned, N-Boc-pyrrole can undergo various reactions to form different compounds . The resulting compounds could have various effects depending on their structure and the targets they interact with.

Safety and Hazards

N-Boc-pyrrole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and poses risks of ignition. Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors .

Zukünftige Richtungen

The future directions of N-Boc-pyrrole research could involve the development of new synthetic methods that can increase overall efficiency and enable access to novel chemical matter . These new methods could potentially streamline the synthesis of target compounds by decreasing step counts, avoiding redox manipulations, and redefining how molecules are being assembled from simple starting materials .

Biochemische Analyse

Biochemical Properties

N-Boc-pyrrole is involved in several biochemical reactions. It undergoes Diels–Alder reaction with enantiomerically pure allene-1,3-dicarboxylates to form endo-adducts . This reaction is significant as it results in the retention of configurations at two newly generated stereogenic centers

Molecular Mechanism

The molecular mechanism of N-Boc-pyrrole involves its participation in various chemical reactions. For instance, it undergoes a Diels–Alder reaction, which is a type of cycloaddition reaction that results in the formation of a six-membered ring . This reaction is significant in the field of organic chemistry as it allows for the synthesis of complex cyclic compounds

Temporal Effects in Laboratory Settings

It is known that N-Boc-pyrrole is a liquid at room temperature and has a boiling point of 91-92 °C/20 mmHg . This suggests that it is relatively stable under normal laboratory conditions.

Metabolic Pathways

It is known that N-Boc-pyrrole can be used in the synthesis of 1-(tert-butoxycarbonyl)-1H-pyrrol-2-ylboronic acid , suggesting that it may interact with enzymes or cofactors involved in boronic acid metabolism.

Eigenschaften

IUPAC Name |

tert-butyl pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPYBIJFRFWRPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349196 | |

| Record name | N-Boc-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5176-27-2 | |

| Record name | N-Boc-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B154418.png)

![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)